

Spectroscopic Profile of (R)-Pabulenol: A Technical Guide

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Compound of Interest

Compound Name: (R)-Pabulenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural furanocoumarin, **(R)-Pabulenol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(R)-Pabulenol** (Molecular Formula: $C_{16}H_{14}O_5$, Molecular Weight: 286.28 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Pabulenol

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.26	d	9.6
4	8.15	d	9.6
5	7.37	s	
9	7.78	d	2.3
10	7.02	d	2.3
1'	4.75	dd	8.8, 2.8
2'a	4.60	dd	11.2, 2.8
2'b	4.45	dd	11.2, 8.8
4'a	5.12	s	
4'b	5.02	s	
5'	1.83	s	
OH	3.10	br s	

Solvent: CDCl_3 . Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is expected to be highly similar.

Table 2: ^{13}C NMR Spectroscopic Data for Pabulenol

Atom No.	Chemical Shift (δ , ppm)
2	161.2
3	112.9
4	144.9
4a	114.8
5	107.0
6	149.5
7	114.3
8	144.5
9	105.5
10	146.5
1'	75.1
2'	72.3
3'	145.8
4'	113.8
5'	18.2

Solvent: CDCl₃. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is expected to be highly similar.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Pabulenol

Technique	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI-MS	Positive	287	269, 229, 203, 187, 175

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Pabulenol

Wavenumber (cm ⁻¹)	Assignment
~3450	O-H stretch (hydroxyl)
~2970, 2930	C-H stretch (aliphatic)
~1720	C=O stretch (lactone)
~1630, 1580	C=C stretch (aromatic/furan)
~1100	C-O stretch (ether)

Data is characteristic for furanocoumarins with similar functional groups.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products, particularly furanocoumarins.

NMR Spectroscopy

A sample of **(R)-Pabulenol** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

- **2D NMR Spectroscopy:** To confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed. These experiments help to establish connectivity between protons and carbons in the molecule.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** A dilute solution of **(R)-Pabulenol** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Analysis:** The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The mass spectrometer is operated in positive ion mode to observe the protonated molecule $[M+H]^+$.
- **Fragmentation Analysis (MS/MS):** To obtain information about the structure, tandem mass spectrometry (MS/MS) experiments are performed. The $[M+H]^+$ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Infrared (IR) Spectroscopy

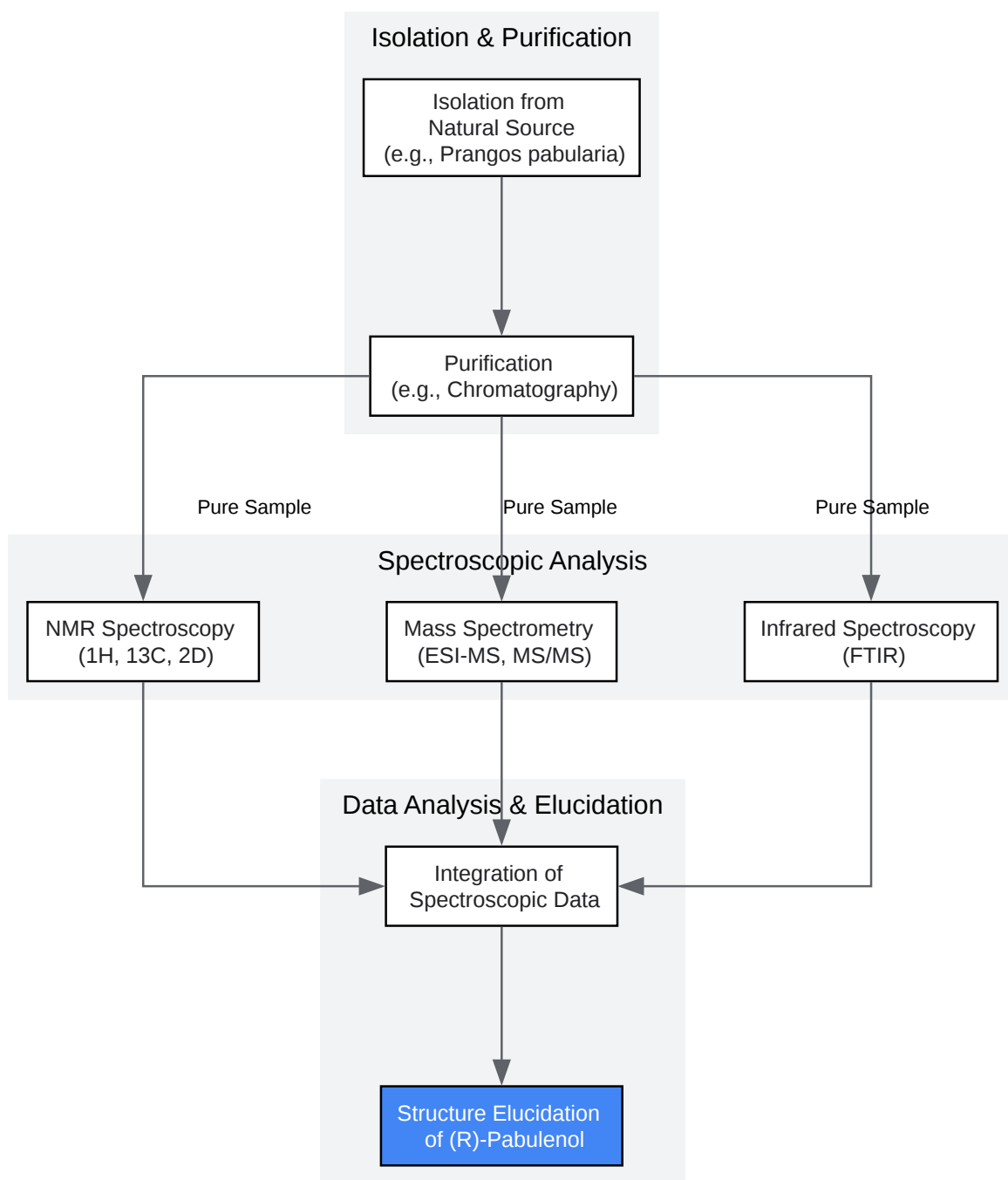
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For solid samples, a small amount of **(R)-Pabulenol** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
- **Analysis:** The sample is placed in the IR beam path, and the spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **(R)-Pabulenol**.

Workflow for Spectroscopic Analysis of (R)-Pabulenol

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Caption: A flowchart outlining the key stages from isolation to structural confirmation of **(R)-Pabulenol**.

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References

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